![molecular formula C21H17N3O B2387969 4-(1H-Benzimidazol-2-yl)-1-(1-naphthyl)pyrrolidin-2-one CAS No. 708284-62-2](/img/structure/B2387969.png)
4-(1H-Benzimidazol-2-yl)-1-(1-naphthyl)pyrrolidin-2-one
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Overview
Description
“4-(1H-Benzimidazol-2-yl)-1-(1-naphthyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C21H17N3O . It has a molecular weight of 327.39 . This compound is a novel pyrrolidine derivative that has been researched in various fields of science and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H17N3O/c25-20-12-15 (21-22-17-9-3-4-10-18 (17)23-21)13-24 (20)19-11-5-7-14-6-1-2-8-16 (14)19/h1-11,15H,12-13H2, (H,22,23) . This code provides a detailed representation of the molecule’s structure.Scientific Research Applications
Synthesis and Structural Studies
A series of benzimidazole and benzoxazole derivatives, including compounds similar to "4-(1H-Benzimidazol-2-yl)-1-(1-naphthyl)pyrrolidin-2-one", have been synthesized through condensation reactions. These compounds have been structurally characterized using various spectroscopic methods, indicating their potential as intermediates for further chemical transformations (Mickevicius et al., 2006).
Anticancer Activity
Benzimidazole-based Zn(II) complexes have shown potential anticancer activity against human carcinoma cells. Their cytotoxic properties were evaluated in vitro, showing significant activity, particularly for SHSY5Y cells. These findings suggest that modifications of the benzimidazole moiety, as seen in "4-(1H-Benzimidazol-2-yl)-1-(1-naphthyl)pyrrolidin-2-one", could be beneficial for developing new anticancer agents (Zhao et al., 2015).
Antimicrobial and Antibacterial Properties
Several studies have synthesized and evaluated the antimicrobial and antibacterial properties of compounds bearing the benzimidazole moiety. These compounds have shown significant activity against various Gram-positive and Gram-negative bacterial strains, suggesting their potential as leads for the development of new antimicrobial agents (Patel & Patel, 2015).
Synthesis and Transformation Studies
Research has also focused on the chemical transformations of benzimidazole derivatives, leading to a wide range of 1,2-disubstituted benzimidazoles. These studies demonstrate the versatility of the benzimidazole moiety in synthetic organic chemistry, providing pathways for synthesizing novel compounds with potential biological activities (Vaickelionienė et al., 2012).
DNA Binding and Cytotoxicity
New benzimidazole-based Schiff base copper(II) complexes have been synthesized and characterized, showing significant DNA binding capabilities and cytotoxic effects against cancer cell lines. These findings highlight the potential of benzimidazole derivatives in the development of chemotherapeutic agents (Paul et al., 2015).
Safety and Hazards
properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-naphthalen-1-ylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-20-12-15(21-22-17-9-3-4-10-18(17)23-21)13-24(20)19-11-5-7-14-6-1-2-8-16(14)19/h1-11,15H,12-13H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVLVWKLFYVNIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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